Cas no 868153-54-2 (1-(4-chlorophenyl)-1-oxopropan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate)
1-(4-chlorophenyl)-1-oxopropan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 1-(4-chlorophenyl)-1-oxopropan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate
- [1-(4-chlorophenyl)-1-oxopropan-2-yl] 8-methoxy-2-oxochromene-3-carboxylate
- 2H-1-Benzopyran-3-carboxylic acid, 8-methoxy-2-oxo-, 2-(4-chlorophenyl)-1-methyl-2-oxoethyl ester
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- Inchi: 1S/C20H15ClO6/c1-11(17(22)12-6-8-14(21)9-7-12)26-19(23)15-10-13-4-3-5-16(25-2)18(13)27-20(15)24/h3-11H,1-2H3
- InChI Key: GBXYALANTOLAAT-UHFFFAOYSA-N
- SMILES: C1(=O)OC2=C(OC)C=CC=C2C=C1C(OC(C)C(C1=CC=C(Cl)C=C1)=O)=O
1-(4-chlorophenyl)-1-oxopropan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1732-0204-2μmol |
1-(4-chlorophenyl)-1-oxopropan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate |
868153-54-2 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
| Life Chemicals | F1732-0204-5μmol |
1-(4-chlorophenyl)-1-oxopropan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate |
868153-54-2 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
| Life Chemicals | F1732-0204-10μmol |
1-(4-chlorophenyl)-1-oxopropan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate |
868153-54-2 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
| Life Chemicals | F1732-0204-20μmol |
1-(4-chlorophenyl)-1-oxopropan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate |
868153-54-2 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
| Life Chemicals | F1732-0204-1mg |
1-(4-chlorophenyl)-1-oxopropan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate |
868153-54-2 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
| Life Chemicals | F1732-0204-2mg |
1-(4-chlorophenyl)-1-oxopropan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate |
868153-54-2 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
| Life Chemicals | F1732-0204-3mg |
1-(4-chlorophenyl)-1-oxopropan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate |
868153-54-2 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
| Life Chemicals | F1732-0204-4mg |
1-(4-chlorophenyl)-1-oxopropan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate |
868153-54-2 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
| Life Chemicals | F1732-0204-5mg |
1-(4-chlorophenyl)-1-oxopropan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate |
868153-54-2 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
| Life Chemicals | F1732-0204-10mg |
1-(4-chlorophenyl)-1-oxopropan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate |
868153-54-2 | 90%+ | 10mg |
$79.0 | 2023-07-28 |
1-(4-chlorophenyl)-1-oxopropan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on 1-(4-chlorophenyl)-1-oxopropan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate
Introduction to 1-(4-chlorophenyl)-1-oxopropan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate (CAS No. 868153-54-2)
1-(4-chlorophenyl)-1-oxopropan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate, identified by its CAS number 868153-54-2, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a complex structure with multiple functional groups, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The presence of a 4-chlorophenyl moiety, an 8-methoxy group, and a chromene scaffold suggests a rich chemical diversity that could be exploited for developing novel therapeutic agents.
The chromene core, a well-known pharmacophore in medicinal chemistry, is often associated with bioactive properties such as anti-inflammatory, antioxidant, and antimicrobial activities. In particular, the 8-methoxy substituent enhances the electron-donating capacity of the chromene ring, which can influence its reactivity and biological interactions. The 1-(4-chlorophenyl)-1-oxopropan-2-yl part of the molecule introduces additional complexity, potentially affecting both the solubility and metabolic stability of the compound. These structural features make 1-(4-chlorophenyl)-1-oxopropan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate a promising candidate for further investigation.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. The interactions between the 4-chlorophenyl, 8-methoxy, and chromene moieties with biological targets can be simulated to identify potential binding affinities and mechanisms of action. For instance, studies have shown that chromene derivatives can interact with enzymes and receptors involved in inflammatory pathways, making them attractive candidates for treating chronic diseases such as arthritis and cancer.
In addition to its theoretical potential, experimental validation is crucial for understanding the pharmacological properties of 1-(4-chlorophenyl)-1-oxopropan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate. Initial in vitro assays have revealed interesting interactions with certain enzymes, suggesting that this compound may exhibit inhibitory effects on key metabolic pathways. Further research is needed to confirm these findings and to explore possible synergistic effects when combined with other bioactive molecules.
The synthesis of this compound presents unique challenges due to its complex structure. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and ring-closing metathesis, have been employed to construct the chromene core efficiently. The introduction of the 4-chlorophenyl and 8-methoxy groups requires careful optimization to ensure high yield and purity. Recent publications highlight the use of flow chemistry techniques to improve reaction efficiency and scalability, which could be particularly beneficial for large-scale production.
The pharmacokinetic properties of 1-(4-chlorophenyl)-1-oxopropan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate are also of great interest. The solubility, bioavailability, and metabolic stability of a drug candidate significantly influence its clinical efficacy. Computational tools have been used to predict these properties based on molecular structure, allowing researchers to design analogs with improved pharmacokinetic profiles. For example, modifications to the 1-(4-chlorophenyl)-1-oxopropan-2-yl moiety could enhance solubility while maintaining biological activity.
Future directions in the study of this compound include exploring its potential as an intermediate in more complex drug synthesis. The versatility of the chromene scaffold allows for further functionalization, opening up possibilities for designing multi-target drugs that can address multiple disease pathways simultaneously. Collaborative efforts between synthetic chemists and biologists are essential for translating these findings into tangible therapeutic benefits.
The development of novel pharmaceuticals is a highly interdisciplinary endeavor that relies on cutting-edge research tools and collaborative networks. The case of 1-(4-chlorophenyl)-1-oxopropan-2-yli 8-methoxy -2 - oxo - 2 H - chromene -3 - carbox ylate (CAS No. 868153 -54 - 2) exemplifies how structural complexity can be leveraged to discover new bioactive molecules. By combining computational modeling with experimental validation, researchers can accelerate the discovery process and bring new treatments to patients more quickly.
In conclusion,1-(4-chlorophenyl)-1 oxopropan - 2 yl 8 methoxy - 2 oxo - 2 H chromene -3 carbox ylate (CAS No . 868153 -54 - 2) represents a fascinating compound with significant potential in pharmaceutical research . Its unique structural features , combined with recent advances in synthetic chemistry and computational biology , make it an exciting candidate for further exploration . Continued investigation into its biological activity , pharmacokinetic properties , and synthetic feasibility will undoubtedly contribute valuable insights into drug discovery efforts worldwide .
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